1-Tert-butyl-4-methoxycyclohexane
Description
Properties
CAS No. |
15875-99-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-tert-butyl-4-methoxycyclohexane |
InChI |
InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3 |
InChI Key |
XMLDPBGRPWQRBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC |
Other CAS No. |
15876-31-0 74052-93-0 |
Synonyms |
Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-cis- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Conformational Analysis
The tert-butyl group’s steric bulk dominates the conformational landscape of 1-tert-butyl-4-methoxycyclohexane, favoring an equatorial orientation to minimize 1,3-diaxial strain. This preference forces the methoxy group into an axial position in the cis-isomer, whereas the trans-isomer allows both substituents to adopt equatorial positions, enhancing stability . Comparative analysis with structurally similar compounds reveals key trends:
- 1-Tert-butyl-4-ethoxycyclohexane : The ethoxy (-OCH₂CH₃) group, being larger than methoxy, increases steric hindrance and reduces ring flexibility. Its cis-isomer exhibits higher strain due to the axial ethoxy group, while the trans-isomer is more stable .
- 1-Tert-butyl-4-chlorocyclohexane : The electron-withdrawing chlorine atom at position 4 alters electronic properties, favoring nucleophilic substitution reactions. Like the methoxy analog, the tert-butyl group prefers equatorial positioning .
- cis-4-Tert-butylcyclohexylmethanol: The hydroxyl (-CH₂OH) group introduces hydrogen bonding capability, significantly affecting solubility and reactivity compared to methoxy derivatives .
Physical Properties
While specific data for this compound (e.g., melting/boiling points) are unavailable in the provided evidence, trends can be inferred:
- Boiling Points : Methoxy derivatives generally exhibit lower boiling points than ethoxy analogs due to reduced molecular weight and weaker van der Waals forces. For example, 1-tert-butyl-4-ethoxycyclohexane likely has a higher boiling point than its methoxy counterpart .
- Solubility : Methoxy groups enhance solubility in polar aprotic solvents, whereas tert-butyl groups increase hydrophobicity. Chlorinated analogs (e.g., 1-tert-butyl-4-chlorocyclohexane) are less polar and more lipophilic .
Reactivity and Chemical Behavior
- Methoxy Group: The electron-donating methoxy group directs electrophilic attacks in aromatic systems (though irrelevant in cyclohexane) and participates in oxidation reactions (e.g., cleavage to form cyclohexanone derivatives). Its stability under acidic conditions contrasts with acetals or ketals, which hydrolyze readily .
- Chloro Group : In 1-tert-butyl-4-chlorocyclohexane, the chlorine atom undergoes nucleophilic substitution (e.g., SN2 reactions) more readily than methoxy or ethoxy groups .
- Ethoxy Group : Larger size slows reaction kinetics compared to methoxy, as seen in ether cleavage or oxidation pathways .
Data Table: Comparative Overview of Key Cyclohexane Derivatives
Preparation Methods
Synthesis of 1-Tert-butyl-4-methoxybenzene
The hydrogenation of aromatic precursors offers a viable route to 1-tert-butyl-4-methoxycyclohexane. Initially, 1-tert-butyl-4-methoxybenzene is synthesized via Friedel-Crafts alkylation. Using tert-butyl chloride and anisole (methoxybenzene) in the presence of AlCl₃, the tert-butyl group is introduced at the para position relative to the methoxy group. This reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs incoming electrophiles to the para position.
Key challenges include minimizing ortho-substitution byproducts and managing the steric bulk of the tert-butyl group. Typical yields range from 60–75% under optimized conditions (0°C, anhydrous dichloromethane).
Catalytic Hydrogenation to Cyclohexane Derivative
The hydrogenation of 1-tert-butyl-4-methoxybenzene to the cyclohexane derivative is achieved using palladium-based catalysts. For example, 5% Pd/C in ethanol under 50 psi H₂ at 80°C for 12 hours achieves full saturation of the aromatic ring. The tert-butyl and methoxy groups remain intact due to their stability under reducing conditions.
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | 50 | 80 | 92 |
| 10% Pd(OH)₂ | 30 | 70 | 88 |
Steric hindrance from the tert-butyl group slightly reduces reaction rates, necessitating higher temperatures or prolonged reaction times.
Nucleophilic Substitution on Cyclohexane Derivatives
tert-Butyl Group Introduction via SN1 Mechanism
Starting from 4-methoxycyclohexanol, the hydroxyl group is converted to a tosylate (TsCl, pyridine, 0°C), creating a superior leaving group. Subsequent reaction with tert-butoxide in dimethylformamide (DMF) at 100°C facilitates an SN1 mechanism, where the cyclohexyl tosylate forms a carbocation intermediate stabilized by the methoxy group’s electron-donating effect.
Table 2: SN1 Substitution Parameters
| Leaving Group | Nucleophile | Solvent | Yield (%) |
|---|---|---|---|
| Tosylate | tert-Butoxide | DMF | 68 |
| Mesylate | tert-Butanol | THF | 55 |
Competing elimination reactions (E1) are minimized by using polar aprotic solvents and excess tert-butoxide.
Methoxy Group Installation via Williamson Ether Synthesis
For inverse functionalization, 1-tert-butylcyclohexanol is treated with methyl bromide under phase-transfer conditions. A multi-site phase-transfer catalyst (MPTC) enhances the reaction between aqueous NaOH and organic-phase reactants, achieving 85% yield at 60°C.
Reaction Conditions:
-
MPTC: Benzyltriethylammonium chloride
-
Base: 50% NaOH (aq)
-
Solvent: Toluene
-
Time: 8 hours
Grignard Addition to Cyclohexanone
tert-Butyl Group Addition
Cyclohexanone reacts with tert-butylmagnesium bromide in dry THF at 0°C to form 1-tert-butylcyclohexanol. The Grignard reagent adds to the carbonyl group, followed by acidic workup (HCl, H₂O) to yield the tertiary alcohol.
Methoxylation via Mitsunobu Reaction
The alcohol is converted to the methoxy group using the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine, methanol). This method ensures retention of configuration, critical for stereochemical purity.
Table 3: Mitsunobu Reaction Efficiency
| Alcohol | Yield (%) | Purity (%) |
|---|---|---|
| 1-tert-Butyl-4-ol | 78 | 95 |
Phase Transfer Catalyzed Etherification
Building on methodologies from biphenyl synthesis, 1-tert-butylcyclohexanol undergoes methoxylation using methyl bromide and MPTC. The catalyst shuttles hydroxide ions into the organic phase, enabling nucleophilic displacement at the cyclohexanol oxygen.
Optimized Conditions:
-
Catalyst: Tetrabutylammonium bromide
-
Base: KOH (50% aq)
-
Temperature: 60°C
-
Yield: 82%
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Tert-butyl-4-methoxycyclohexane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalization of a cyclohexane backbone. For example, hydrochlorination of 1-methyl-4-t-butylcyclohexene is a common step, as described in procedures for analogous compounds . Optimization includes adjusting reaction temperature (e.g., 0–25°C for stereochemical control) and catalyst selection (e.g., Lewis acids for regioselectivity). Distillation and column chromatography are critical for purification .
Q. How does conformational analysis apply to this compound, and what computational tools are recommended?
- Methodological Answer : The tert-butyl group strongly prefers the equatorial position due to steric hindrance, while the methoxy group adopts axial or equatorial orientations based on solvent polarity and temperature . Use molecular mechanics software (e.g., MM2 force fields) or DFT calculations (e.g., Gaussian) to model chair conformers. Experimental validation via NMR coupling constants (e.g., ) is essential .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., 10–20 mmHg) is effective due to the compound’s moderate volatility. For polar byproducts, silica gel chromatography with hexane/ethyl acetate (95:5) gradients is recommended. Confirm purity via GC-MS or HPLC with a C18 column .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : NMR shows distinct signals for tert-butyl (δ 1.0–1.2 ppm) and methoxy groups (δ 3.3–3.5 ppm). Axial vs. equatorial methoxy conformers can be differentiated using NMR (Δδ ≈ 2–3 ppm for C-1 and C-4 carbons) .
- IR : C-O stretch of methoxy at ~1100 cm and tert-butyl C-H bends at ~1370 cm .
Advanced Research Questions
Q. How do steric and electronic effects influence the stereochemical outcomes of reactions involving this compound?
- Methodological Answer : The tert-butyl group’s steric bulk directs electrophilic attacks to the less hindered axial position of the methoxy group. For example, in epoxidation reactions, the trans-diastereomer dominates (>70%) due to torsional strain in the cis configuration . Solvent polarity (e.g., dichloromethane vs. DMSO) further modulates electronic effects on regioselectivity .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design (2 matrix) to test variables: pH (2–12), temperature (25–80°C), and exposure time (1–24 hrs). Monitor degradation via UV-Vis (λ = 270 nm) or LC-MS. Accelerated stability studies at 40°C/75% RH can predict shelf-life .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for proposed reaction pathways (e.g., hydrogenation or oxidation). Software like COMSOL Multiphysics integrates AI to optimize reaction parameters, such as catalyst loading and diffusion rates . Validate predictions with kinetic isotope effect (KIE) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
